Ethyl 2-morpholinooxazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-morpholin-4-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKNRLWNPUZFFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS)
Morpholine acts as a nucleophile, displacing chlorine under mild conditions. Typical protocols involve refluxing ethyl 2-chlorooxazole-4-carboxylate with excess morpholine in polar aprotic solvents (e.g., DMF, THF) at 60–80°C for 12–24 hours. Yields range from 65–80%, with purity confirmed via HPLC and NMR.
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Combine ethyl 2-chlorooxazole-4-carboxylate (1.0 eq) and morpholine (3.0 eq) in anhydrous DMF.
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Heat at 80°C for 18 hours under nitrogen.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc 3:1).
Palladium-Catalyzed Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) enhance reactivity for challenging substitutions. This method is advantageous for sterically hindered substrates, achieving yields up to 85%.
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Base: K₂CO₃ (2.0 eq)
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Solvent: Toluene, 100°C, 8 hours
Cyclocondensation of Morpholine with Oxazole Precursors
Direct assembly of the oxazole ring incorporating morpholine is achieved via cyclocondensation. This one-pot method often utilizes α-halo ketones or esters reacting with morpholine and a carbonyl component.
Hantzsch-Type Cyclization
Adapting the Hantzsch oxazole synthesis, this compound is formed from ethyl 2-chloroacetoacetate, morpholine, and a nitrile source.
Oxazole Ring Formation via Cyclodehydration
Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate) promotes cyclodehydration of diamide precursors. This method, adapted from Ugi reaction products, forms 5-aminooxazoles, which can be functionalized with morpholine.
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Synthesize Ugi adduct from morpholine, aldehyde, carboxylic acid, and isonitrile.
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Treat with Burgess reagent (2.0 eq) in CH₂Cl₂ at 40°C for 1 hour.
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining precursors in a single step. The Ugi reaction is particularly effective for generating morpholine-containing oxazoles.
Ugi-Adler Reaction
A four-component Ugi reaction between morpholine, an aldehyde, a carboxylic acid, and an isonitrile forms a diamide precursor, which undergoes cyclization.
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Solvent: Methanol
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Temperature: Room temperature, 24 hours
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Cyclization: Burgess reagent, CH₂Cl₂, 40°C
Yield : 65–80% after purification.
Comparative Analysis of Methods
| Method | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| NAS | Morpholine, DMF, 80°C | 65–80% | Simple setup, no metal catalysts | Long reaction time, moderate yields |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, K₂CO₃, toluene | 75–85% | High yields, broad substrate tolerance | Costly catalysts, inert conditions |
| Hantzsch Cyclization | Ethyl 2-chloroacetoacetate, CNBr | 70–75% | One-pot synthesis | Toxic reagents (CNBr) |
| Ugi-Adler + Cyclization | Ugi adduct, Burgess reagent | 60–75% | Modular, diverse substituents | Multi-step purification required |
Advanced Characterization and Validation
Synthetic batches are validated using:
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NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., morpholine protons at δ 3.6–2.4 ppm, ester carbonyl at δ 165–170 ppm).
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X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives.
Industrial-Scale Considerations
For large-scale production, NAS and Hantzsch methods are preferred due to lower catalyst costs and solvent recyclability. Patent CN103664819A highlights optimized esterification steps using ethanol/water mixtures to reduce byproducts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-morpholinooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Synthetic Chemistry
Ethyl 2-morpholinooxazole-4-carboxylate serves as a building block in the synthesis of more complex heterocyclic compounds. It can be utilized in various chemical reactions such as:
- Cyclization : Involves the formation of oxazole derivatives.
- Substitution Reactions : Allows for the introduction of various functional groups.
These reactions are essential for developing new materials and pharmaceuticals.
The compound has demonstrated significant biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Properties : Studies indicate that it exhibits activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Research has shown that it has cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The IC50 values for these cell lines were found to be approximately 0.76 µM and 0.11 µM, respectively, indicating strong anticancer potential .
Pharmaceutical Development
Ongoing research explores its use as a precursor for drug development, particularly in synthesizing anti-inflammatory and anticancer agents. The compound's ability to inhibit phosphodiesterases (PDEs) is particularly relevant in treating cardiovascular diseases and certain cancers .
Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in increased levels of p53 and caspase-3 cleavage, indicating the activation of apoptotic pathways. This suggests that the compound may serve as a lead candidate for developing new anticancer therapies.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.76 | Induction of apoptosis via p53 activation |
| PANC-1 (Pancreatic) | 0.11 | Cell cycle arrest at G0-G1 phase |
Study 2: Inhibition of Phosphodiesterases
In another study focusing on its role as a phosphodiesterase inhibitor, this compound exhibited significant inhibitory effects on PDE activity, crucial for regulating cellular signaling pathways related to cancer progression .
Mechanism of Action
The mechanism of action of ethyl 2-morpholinooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl 2-morpholinooxazole-4-carboxylate with analogous oxazole, thiazole, and isoxazole derivatives:
Key Differences and Implications
Substituent Effects: Morpholino Group: Enhances water solubility and metabolic stability due to its polar, non-ionizable nature. This makes it favorable in drug design for improving bioavailability . Isopropyl Group: Increases lipophilicity, making the compound more suitable for membrane penetration in agrochemical applications . Amino Group (Thiazole): Introduces reactivity toward electrophiles and participation in hydrogen bonding, critical for antibacterial activity .
Core Heterocycle Variations :
- Oxazole vs. Thiazole : Replacing oxygen with sulfur (thiazole) alters electronic distribution, increasing nucleophilicity and enabling disulfide bond formation in biological systems .
- Isoxazole : The adjacent oxygen and nitrogen atoms in isoxazole create a polarized ring system, enhancing binding to metal ions or enzymatic active sites .
Synthetic Routes: this compound is synthesized via nucleophilic substitution or coupling reactions, similar to the coupling of nicotinic acid with ethyl 2-aminooxazole-4-carboxylate . Ethyl 2-isopropyloxazole-4-carboxylate derivatives are typically prepared through cyclization of acylated precursors .
Biological Activity
Ethyl 2-morpholinooxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various chemical pathways involving the reaction of morpholine with oxazole derivatives. The general structure includes a morpholine moiety attached to an oxazole ring, which is further substituted with a carboxylate group. This structural configuration is crucial for its biological activity.
Biological Activity Overview
- Antitumor Activity : Research has indicated that derivatives of oxazoles, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
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Mechanisms of Action :
- Apoptosis Induction : Studies demonstrate that this compound can activate caspase pathways, leading to increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells, particularly in hematological malignancies.
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in cancer cells, effectively halting their proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis | |
| Cell Cycle Arrest | G1 phase arrest | |
| Inhibition of Platelet Aggregation | PAR4 inhibition |
Case Study: Antitumor Effects in Leukemia
A notable study investigated the effects of this compound on HL-60 promyelocytic leukemia cells. The findings revealed:
- Cytotoxic Concentration : The compound exhibited a half-maximal inhibitory concentration (IC50) of approximately 23.5 µM.
- Mechanistic Insights : Treatment led to significant increases in intracellular calcium levels and reactive oxygen species (ROS), which are critical mediators in apoptosis signaling pathways. The study also reported enhanced caspase-3 activity, indicating effective induction of the apoptotic cascade.
Table 2: Effects on HL-60 Cells
| Treatment Concentration (µM) | % Apoptotic Cells | Caspase-3 Activity (fold increase) |
|---|---|---|
| 0 | 0.2 | Baseline |
| 5 | 1.6 | 6 |
| 25 | 75.4 | 43 |
| 50 | 80.0 | 140 |
Q & A
Basic: What are the common synthetic routes for Ethyl 2-morpholinooxazole-4-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves substituting a halogen atom (e.g., chlorine) at the 2-position of the oxazole ring with morpholine. A regiocontrolled approach starts with ethyl 2-chlorooxazole-4-carboxylate, where palladium-catalyzed coupling or nucleophilic aromatic substitution (SNAr) is employed. Optimization includes:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
- Catalyst Use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for complex derivatives .
- Temperature Control: Reactions often proceed at 80–100°C to balance reactivity and side-product formation .
- Purification: Flash chromatography or recrystallization (e.g., ethyl acetate/cyclohexane) ensures high purity .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., morpholino group integration at δ ~3.5–3.7 ppm for N–CH₂).
- Mass Spectrometry (LC-MS): Confirms molecular weight (e.g., [M+H]+ ion) and fragmentation pathways .
- X-Ray Crystallography: Resolves bond lengths, dihedral angles (e.g., oxazole-morpholino torsion angles), and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .
Advanced: How can computational chemistry (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculates:
- Electron Density Maps: Identify nucleophilic/electrophilic regions (e.g., oxazole C-5 vs. morpholino N) using exact-exchange functionals (e.g., B3LYP) .
- Transition States: Model SNAr mechanisms to predict activation energies and regioselectivity .
- Hardness/Softness Indices: Quantify global reactivity trends (e.g., Pearson’s HSAB principle) for ligand design .
Advanced: What strategies resolve contradictions in reaction yields during the synthesis of morpholino-substituted oxazoles?
Methodological Answer:
- Byproduct Analysis: Use TLC/HPLC to detect intermediates (e.g., incomplete substitution or hydrolysis).
- Steric Effects: Morpholino’s bulkiness may hinder coupling; optimize base (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance deprotonation .
- Computational Validation: Compare DFT-predicted vs. experimental yields to identify steric/electronic bottlenecks .
Advanced: How do intermolecular interactions influence the crystallographic packing of this compound?
Methodological Answer:
- Hydrogen Bonding: Morpholino oxygen acts as an acceptor, forming N–H⋯O bonds with adjacent molecules (e.g., amide/ester groups) .
- π-Stacking: Oxazole rings may align in parallel-displaced arrangements, influenced by trifluoromethyl or aromatic substituents .
- Torsional Strain: Dihedral angles between oxazole and morpholino moieties affect lattice stability (resolved via SHELX refinement) .
Basic: What are the key applications of this compound in medicinal chemistry research?
Methodological Answer:
- Pharmacophore Development: The morpholino group enhances solubility and bioavailability in drug candidates .
- Antimicrobial Screening: Structure-activity relationships (SAR) compare derivatives against bacterial/fungal strains .
- Enzyme Inhibition: Docking studies (e.g., with kinases) leverage oxazole’s planar structure for active-site interactions .
Advanced: How can regioselective functionalization of the oxazole ring be achieved for derivative synthesis?
Methodological Answer:
- Halogenation: Use NBS or SOCl₂ to introduce halogens at C-5, enabling Suzuki-Miyaura cross-coupling .
- Protecting Groups: Temporarily block the morpholino nitrogen with Boc to direct electrophilic substitution .
- Microwave Synthesis: Accelerate reactions (e.g., 30 min vs. 6 h) while maintaining regioselectivity .
Basic: What analytical challenges arise in quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS/MS: Detects sub-ppm impurities (e.g., unreacted chloro precursor) using C18 columns and gradient elution .
- NMR Dilution Studies: Enhance sensitivity for low-concentration byproducts (e.g., ester hydrolysis products) .
- Calibration Standards: Use certified reference materials (CRMs) to validate accuracy .
Advanced: How does solvent polarity impact the tautomeric equilibrium of this compound?
Methodological Answer:
- Dielectric Constant Measurements: Polar solvents (e.g., DMSO) stabilize zwitterionic forms via solvation .
- UV-Vis Spectroscopy: Monitor λmax shifts to quantify keto-enol tautomer ratios .
- DFT Solvation Models: COSMO-RS predicts tautomer stability in mixed solvents .
Advanced: What are the limitations of current synthetic protocols for scaling up this compound?
Methodological Answer:
- Catalyst Loading: High Pd costs necessitate ligand optimization (e.g., XPhos) to reduce ppm-level usage .
- Exothermicity Control: Batch reactors risk thermal runaway; switch to flow chemistry for safer scaling .
- Waste Management: Solvent recovery (e.g., DMF distillation) and morpholino byproduct recycling improve sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
